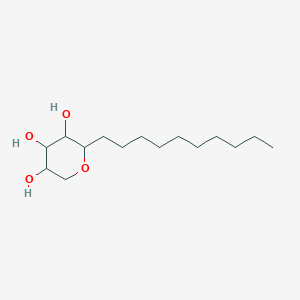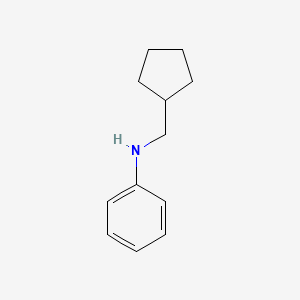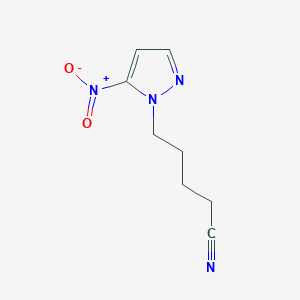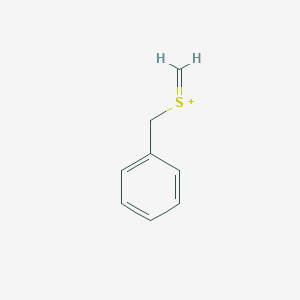carbamoyl}-L-proline CAS No. 84793-58-8](/img/structure/B14408095.png)
1-{[2-(Ethoxycarbonyl)-4-phenylbutyl](ethyl)carbamoyl}-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline is a chemical compound with the molecular formula C₂₁H₃₀N₂O₅ It is a group of stereoisomers and is known for its complex structure, which includes an ethoxycarbonyl group, a phenylbutyl group, and an L-proline moiety
Métodos De Preparación
The synthesis of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves several steps, typically starting with the preparation of the ethoxycarbonyl and phenylbutyl intermediates. These intermediates are then coupled with L-proline under specific reaction conditions. The process often requires the use of catalysts and protective groups to ensure the desired stereochemistry and yield .
Industrial production methods may involve scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity. Advanced techniques like continuous flow synthesis and automated reactors can also be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxycarbonyl or phenylbutyl groups, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the reaction type and conditions, but they often include modified versions of the original compound with different functional groups .
Aplicaciones Científicas De Investigación
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor, activator, or modulator. The pathways involved often depend on the specific application and the modifications made to the compound’s structure .
Comparación Con Compuestos Similares
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline can be compared with other similar compounds, such as:
1-{2-(Methoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline: This compound has a methoxycarbonyl group instead of an ethoxycarbonyl group, leading to different chemical properties and reactivity.
1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline: The presence of a methyl group instead of an ethyl group can affect the compound’s biological activity and interactions.
The uniqueness of 1-{2-(Ethoxycarbonyl)-4-phenylbutylcarbamoyl}-L-proline lies in its specific combination of functional groups and stereochemistry, which can be tailored for various applications in research and industry .
Propiedades
Número CAS |
84793-58-8 |
|---|---|
Fórmula molecular |
C21H30N2O5 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
(2S)-1-[(2-ethoxycarbonyl-4-phenylbutyl)-ethylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H30N2O5/c1-3-22(21(27)23-14-8-11-18(23)19(24)25)15-17(20(26)28-4-2)13-12-16-9-6-5-7-10-16/h5-7,9-10,17-18H,3-4,8,11-15H2,1-2H3,(H,24,25)/t17?,18-/m0/s1 |
Clave InChI |
MTRGZEPBSPRGFI-ZVAWYAOSSA-N |
SMILES isomérico |
CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canónico |
CCN(CC(CCC1=CC=CC=C1)C(=O)OCC)C(=O)N2CCCC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,11-Dimethyl-9a,10-dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408012.png)
![9a,10-Dihydrotetrapheno[10,9-b]oxirene-8,8a(8h)-diol](/img/structure/B14408016.png)
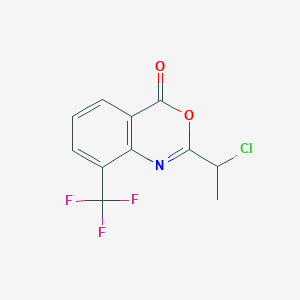


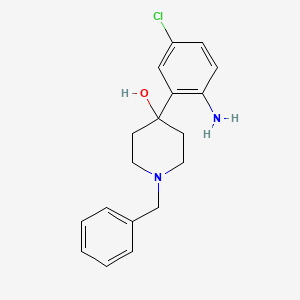
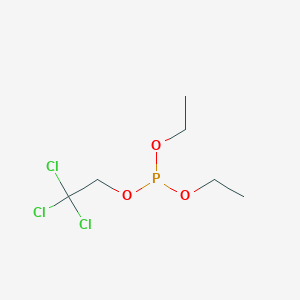
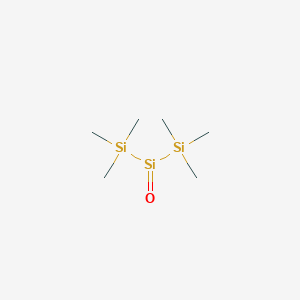
![5a-Hydroxy-3b,4a,5,5a-tetrahydrofluorantheno[2,3-b]oxiren-5-yl acetate](/img/structure/B14408059.png)
